methyl 1-(7-bromo-3,4-dihydro-1H-isoquinoline-2-carbonyl)cyclopropane-1-carboxylate
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Overview
Description
Methyl 1-(7-bromo-3,4-dihydro-1H-isoquinoline-2-carbonyl)cyclopropane-1-carboxylate is a complex organic compound characterized by its bromo-isoquinoline structure and cyclopropane carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a suitable precursor to form the isoquinoline ring. Subsequent bromination at the 7-position and esterification with cyclopropane carboxylic acid are performed to achieve the final product.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromo-isoquinoline moiety can be oxidized to form different oxidation states, leading to the formation of various derivatives.
Reduction: Reduction reactions can be employed to modify the bromo-isoquinoline group, potentially leading to the formation of new compounds.
Substitution: The bromine atom can be substituted with other functional groups, allowing for the creation of diverse derivatives.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.
Reduction reactions might involve hydrogen gas in the presence of a palladium catalyst.
Substitution reactions can be facilitated by nucleophiles like amines or alcohols under appropriate conditions.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the creation of a wide range of derivatives, which can be used in further research and development.
Biology: The biological applications of this compound are vast. It can be used as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals. Its derivatives may exhibit various biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: In the medical field, derivatives of this compound may be explored for their therapeutic potential. Research into their effects on different biological targets can lead to the development of new drugs or treatments for various diseases.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers or coatings. Its unique chemical structure makes it suitable for applications requiring specific properties, such as stability or reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific derivatives and the biological targets they interact with. For example, if used as a pharmaceutical, the compound may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects. The molecular pathways involved can vary widely, depending on the specific application and target.
Comparison with Similar Compounds
Tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate: This compound shares a similar isoquinoline core but differs in the ester group.
7-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid: This compound lacks the cyclopropane carboxylate group, making it structurally different.
Uniqueness: Methyl 1-(7-bromo-3,4-dihydro-1H-isoquinoline-2-carbonyl)cyclopropane-1-carboxylate stands out due to its unique combination of the bromo-isoquinoline and cyclopropane carboxylate groups. This combination provides distinct chemical properties and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
methyl 1-(7-bromo-3,4-dihydro-1H-isoquinoline-2-carbonyl)cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3/c1-20-14(19)15(5-6-15)13(18)17-7-4-10-2-3-12(16)8-11(10)9-17/h2-3,8H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMOGQJVYCPAEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C(=O)N2CCC3=C(C2)C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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